Chlorhexidine-d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

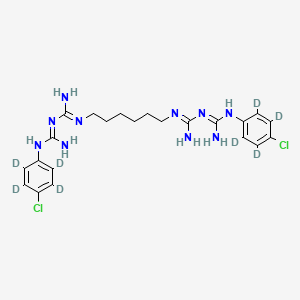

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)/i5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXZTYHSJHQHIJ-OIIWATDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])\N)N)N)/N)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl2N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chlorhexidine-d8: A Technical Guide for Researchers in Drug Development

An in-depth guide on the application of Chlorhexidine-d8 as an internal standard in bioanalytical research, complete with experimental protocols and data presentation for scientists and drug development professionals.

Introduction to this compound

This compound (CHX-d8) is a deuterated analog of Chlorhexidine, a broad-spectrum bisbiguanide antiseptic and disinfectant. In the realm of pharmaceutical research, particularly in drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds like this compound are indispensable tools. The substitution of eight hydrogen atoms with deuterium imparts a higher mass to the molecule without significantly altering its chemical properties. This key feature makes this compound an ideal internal standard for the quantitative analysis of Chlorhexidine in complex biological matrices using mass spectrometry-based assays.[1][2] Its primary role is to correct for variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of bioanalytical methods.[1]

The parent compound, Chlorhexidine, is a cationic antimicrobial agent that exerts its effect by disrupting the integrity of microbial cell membranes.[3] It is widely used in various formulations, including antiseptic wound dressings, mouthwashes, and surgical scrubs.[4] Given its extensive use, sensitive and reliable methods are required to study its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical and clinical research.

This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its principal applications in research. It further details a standard experimental protocol for the quantification of Chlorhexidine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Chlorhexidine and its deuterated analog is fundamental for method development. The key properties are summarized in the table below.

| Property | Chlorhexidine | This compound |

| Molecular Formula | C₂₂H₃₀Cl₂N₁₀ | C₂₂H₂₂D₈Cl₂N₁₀ |

| Monoisotopic Mass | 504.2032 u | 512.2534 u |

| Chemical Structure | Two p-chlorophenyl rings and two biguanide groups linked by a central hexamethylene bridge. | Identical to Chlorhexidine with eight deuterium atoms on the phenyl rings. |

| Primary Research Use | Analyte | Internal Standard |

Primary Research Applications of this compound

The primary and most critical application of this compound is as an internal standard in bioanalytical assays for the quantification of Chlorhexidine.[1][2] Its utility spans several key areas of drug development research:

-

Pharmacokinetic (PK) Studies: Accurate determination of drug concentration over time in biological fluids is the cornerstone of pharmacokinetic analysis. This compound enables precise measurement of Chlorhexidine levels in plasma, serum, and other matrices, allowing for the characterization of its absorption, distribution, metabolism, and excretion profiles.

-

Therapeutic Drug Monitoring (TDM): For certain clinical applications, monitoring the concentration of Chlorhexidine may be necessary to ensure efficacy and avoid potential toxicity. The use of this compound as an internal standard provides the reliability required for such clinical research applications.

-

Bioequivalence (BE) Studies: In the development of generic drug formulations, bioequivalence studies are conducted to compare the pharmacokinetic profiles of the generic and innovator products. The robustness of the analytical method, ensured by the use of a stable isotope-labeled internal standard like this compound, is paramount in these studies.

-

Metabolic Research: Investigating the metabolic fate of Chlorhexidine requires precise quantification of the parent drug and its metabolites. This compound serves as a reliable internal standard for the parent compound in such studies.

The underlying principle of its use is the stable isotope dilution assay (SIDA). A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Since this compound is chemically almost identical to Chlorhexidine, it experiences similar extraction recovery and ionization efficiency (or suppression) in the mass spectrometer. By measuring the ratio of the analyte (Chlorhexidine) signal to the internal standard (this compound) signal, any variations introduced during the analytical workflow can be effectively normalized.

Experimental Protocol: Quantification of Chlorhexidine in Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of Chlorhexidine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard. This protocol is a composite of best practices and information gathered from various validated methods.

Materials and Reagents

-

Chlorhexidine reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Control human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., Phenomenex Gemini C18, 50 mm × 2.0 mm, 5 µm)[5]

Preparation of Solutions

-

Chlorhexidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Chlorhexidine reference standard in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Chlorhexidine Working Solutions: Prepare a series of working solutions by serially diluting the Chlorhexidine stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to achieve the desired concentration. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting Chlorhexidine from plasma samples.[1][6]

-

Label microcentrifuge tubes for blank samples, calibration standards, QC samples, and unknown study samples.

-

To each tube, add 50 µL of the respective plasma sample (blank, spiked standard/QC, or unknown).

-

Add 20 µL of the Internal Standard Working Solution (e.g., 100 ng/mL this compound) to all tubes except the blank matrix samples.

-

To precipitate the plasma proteins, add 200 µL of acetonitrile to each tube.

-

Vortex mix all tubes for approximately 1 minute.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Chlorhexidine and this compound. These parameters may require optimization based on the specific instrumentation used.

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | Phenomenex Gemini C18 (50 mm × 2.0 mm, 5 µm)[5] or equivalent |

| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate. (Optimize for peak shape and run time) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Chlorhexidine) | m/z 505.2 → 170.1 (Example, requires optimization) |

| MRM Transition (this compound) | m/z 513.3 → 174.1 (Example, requires optimization) |

| Dwell Time | 100-200 ms |

| Collision Energy | Optimize for maximum signal |

| Gas Temperatures and Flow Rates | Optimize for specific instrument |

Note: The doubly charged molecular ion of Chlorhexidine can also be used for quantification, which may offer enhanced sensitivity.[7]

Data Analysis and Quantification

The concentration of Chlorhexidine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is then applied to the calibration curve to determine the concentrations in the QC and unknown samples.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the bioanalytical workflow for Chlorhexidine quantification using this compound.

Conclusion

This compound is a vital tool for researchers, scientists, and drug development professionals involved in the bioanalysis of Chlorhexidine. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays significantly improves the reliability and accuracy of quantitative data. This technical guide has provided an in-depth overview of this compound, its applications, and a detailed experimental protocol to serve as a practical resource for laboratory use. The implementation of robust and validated bioanalytical methods, facilitated by the use of appropriate internal standards like this compound, is fundamental to the successful progression of drug development programs.

References

- 1. HPLC Method for Analysis of Chlorhexidine in Biofluids: Blood Plasma and Urine on BIST B+ Column | SIELC Technologies [sielc.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A method for the analysis of chlorhexidine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sielc.com [sielc.com]

- 7. Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chlorhexidine-d8: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Chlorhexidine-d8, a deuterated analog of the widely used antiseptic agent, Chlorhexidine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, analytical chemistry, and pharmacokinetic studies.

Introduction

Chlorhexidine is a broad-spectrum bisbiguanide antiseptic and disinfectant effective against a wide range of Gram-positive and Gram-negative bacteria, yeasts, and fungi. Its deuterated counterpart, this compound, serves as an essential internal standard in analytical and pharmacokinetic research. The incorporation of deuterium atoms provides a distinct mass signature, enabling precise quantification of Chlorhexidine in complex biological matrices using mass spectrometry-based methods. This guide delves into the core chemical characteristics, structural details, and relevant experimental methodologies associated with this compound.

Chemical Properties

This compound is most commonly available as a dihydrochloride salt, though it can also exist as a free base. The presence of hydrochloric acid affects its molecular weight and solubility. The key chemical properties are summarized in the tables below for both the dihydrochloride salt and the free base forms.

General Properties

| Property | Value |

| Chemical Name | N¹,N¹⁴-bis(4-chlorophenyl-d₄)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide |

| Synonyms | CHX-d8, this compound (hydrochloride) |

| Physical State | Solid[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and Methanol[1] |

This compound Dihydrochloride

| Property | Value |

| Molecular Formula | C₂₂H₂₂D₈Cl₂N₁₀ · 2HCl[1] |

| Molecular Weight | 586.4 g/mol [1] |

| CAS Number | 2012598-75-1[1] |

This compound (Free Base)

| Property | Value |

| Molecular Formula | C₂₂H₂₂D₈Cl₂N₁₀ |

| Molecular Weight | 513.5 g/mol |

| CAS Number | 1246816-96-5 (for the free base of a similar deuterated form) |

Chemical Structure

The chemical structure of Chlorhexidine consists of two p-chlorophenyl rings linked by a central hexamethylene chain with two biguanide groups. In this compound, the eight hydrogen atoms on the two p-chlorophenyl rings are replaced by deuterium atoms. This isotopic labeling is crucial for its use as an internal standard.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the deuterated precursor, 4-chloroaniline-d4.

4.1.1. Synthesis of 4-chloroaniline-d4

4-chloroaniline-d4 is commercially available as a deuterated reagent.[2] Alternatively, it can be synthesized by the reduction of 4-nitrochlorobenzene-d4. A general method for the reduction of nitroarenes to anilines involves catalytic hydrogenation.

-

Reaction: 4-nitrochlorobenzene is reduced using a catalyst such as Raney nickel or palladium on carbon in a suitable solvent like ethanol under a hydrogen atmosphere.[3][4]

-

Reaction Conditions: The reaction is typically carried out at a temperature of 50-70°C and a hydrogen pressure of 3-4 MPa.[3]

-

Purification: The resulting 4-chloroaniline can be purified by column chromatography on silica gel.[3]

4.1.2. Synthesis of this compound

A common method for the synthesis of unlabeled chlorhexidine involves the reaction of hexamethylene-dicyanoguanidine with p-chloroaniline hydrochloride.[5] This method can be adapted for the synthesis of this compound using 4-chloroaniline-d4 hydrochloride as the starting material.

-

Reaction: Hexamethylene-dicyanoguanidine is reacted with 4-chloroaniline-d4 hydrochloride in a suitable solvent such as glycol ether or n-butanol.

-

Reaction Conditions: The reaction mixture is heated under reflux to yield the target compound.

-

Purification: The product can be purified by recrystallization.

Caption: Simplified synthesis workflow for this compound.

Analytical Methodologies

This compound is primarily used as an internal standard for the quantification of chlorhexidine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2.1. LC-MS/MS Analysis

-

Sample Preparation: Biological samples (e.g., plasma, urine) are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then directly injected into the LC-MS/MS system.

-

Chromatography: Reversed-phase chromatography is commonly employed.

-

Column: A C18 column is often used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for chlorhexidine and this compound are monitored. Due to its symmetrical structure, chlorhexidine can form doubly charged molecular ions, which can provide better sensitivity in MRM transitions.[6]

-

MRM Transitions: Specific precursor-to-product ion transitions are selected for both the analyte (chlorhexidine) and the internal standard (this compound) to ensure specificity and sensitivity.

-

Caption: General workflow for the analysis of Chlorhexidine using this compound.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the p-chlorophenyl rings would be absent compared to the spectrum of unlabeled chlorhexidine. The remaining signals would correspond to the protons of the hexamethylene bridge and the amine groups.

-

¹³C NMR: The ¹³C NMR spectrum would show signals for all carbon atoms. The carbons in the deuterated phenyl rings would exhibit splitting due to coupling with deuterium (C-D coupling), and their signals may have lower intensity.[7]

-

Sample Preparation: For NMR analysis, this compound is typically dissolved in a deuterated solvent such as DMSO-d₆.[8][9]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.[8][10]

Conclusion

This compound is an indispensable tool in modern analytical and pharmaceutical sciences. Its well-defined chemical properties and distinct isotopic labeling make it an ideal internal standard for the accurate quantification of chlorhexidine. This guide has provided a detailed overview of its chemical structure, properties, and the experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in their work with this important deuterated compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 5. CN118184592A - Preparation method of chlorhexidine impurity J gluconate - Google Patents [patents.google.com]

- 6. Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. An In Vitro Spectroscopic Analysis to Determine the Chemical Composition of the Precipitate Formed by Mixing Sodium Hypochlorite and Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Chlorhexidine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Chlorhexidine-d8, a crucial internal standard for the quantitative analysis of Chlorhexidine. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering valuable insights for researchers in analytical chemistry, drug metabolism, and pharmacokinetic studies.

Introduction

Chlorhexidine is a broad-spectrum bisbiguanide antiseptic and disinfectant used extensively in dental and medical applications. Accurate quantification of Chlorhexidine in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The deuterium-labeled analog, this compound, contains eight deuterium atoms on the two 4-chlorophenyl rings, providing a distinct mass shift for reliable quantification.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to the established industrial synthesis of Chlorhexidine. The key strategy involves the use of a deuterated starting material, 4-chloroaniline-d4, which incorporates the deuterium labels into the final molecule.

Synthetic Pathway

The synthesis is a two-step process:

-

Formation of Hexamethylenebis(dicyandiamide): This intermediate is synthesized from hexamethylenediamine and sodium dicyandiamide.

-

Condensation with 4-Chloroaniline-d4 Hydrochloride: Hexamethylenebis(dicyandiamide) is then reacted with 4-chloroaniline-d4 hydrochloride to yield this compound dihydrochloride.

The overall synthetic scheme is depicted below:

Experimental Protocols

The following protocols are based on established industrial synthesis methods for Chlorhexidine and have been adapted for the synthesis of its deuterated analog.

2.2.1. Synthesis of Hexamethylenebis(dicyandiamide)

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve hexamethylenediamine in a suitable solvent such as n-butanol or isopropanol.

-

Addition of Reactant: Slowly add sodium dicyandiamide to the solution while stirring.

-

Reaction Conditions: Heat the mixture to reflux (typically between 100-140°C) and maintain for 2-7 hours.

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid is washed with water and dried to yield hexamethylenebis(dicyandiamide).

2.2.2. Synthesis of this compound Dihydrochloride

-

Starting Material: The synthesis of the deuterated starting material, 4-chloroaniline-d4, can be achieved through various methods of deuterium labeling of aromatic rings, such as acid-catalyzed H-D exchange using deuterated sulfuric acid (D₂SO₄) in D₂O.

-

Reaction Setup: In a reaction vessel, suspend hexamethylenebis(dicyandiamide) and 4-chloroaniline-d4 hydrochloride in a high-boiling point solvent such as 2-ethoxyethanol, glycol ether, or n-butanol.

-

Reaction Conditions: Heat the mixture to reflux (typically between 135-175°C) with constant stirring for 3-7 hours.

-

Purification: Upon completion, cool the reaction mixture to room temperature, which will cause the product to precipitate. The precipitate is collected by filtration, washed with water, and then with a suitable alcohol (e.g., ethanol) to remove unreacted starting materials and byproducts. The purified product is then dried under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Chlorhexidine and its deuterated analog. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Value | Reference |

| Chlorhexidine Synthesis Yield | Up to 84.7% | [1] |

| Chlorhexidine Purity | Up to 97% | [1] |

| This compound Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | [2] |

| This compound Chemical Purity | >95% (HPLC) | [3] |

Characterization

The structure and isotopic enrichment of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons on the aromatic rings, while ²H NMR confirms the presence and location of deuterium atoms. ¹³C NMR can further verify the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of this compound and to determine the isotopic distribution and purity.

Experimental Workflow

The overall workflow for the synthesis and quality control of this compound is outlined below.

Conclusion

The synthesis of this compound is a critical process for providing a reliable internal standard for bioanalytical applications. The well-established synthetic route for Chlorhexidine can be readily adapted by utilizing deuterated 4-chloroaniline as a key starting material. Careful control of reaction conditions and rigorous purification and characterization are essential to ensure the high chemical and isotopic purity required for its use in regulated studies. This guide provides a foundational understanding for researchers and scientists involved in the synthesis and application of stable isotope-labeled compounds.

References

A Technical Guide to Sourcing and Analysis of Chlorhexidine-d8

For researchers, scientists, and drug development professionals utilizing Chlorhexidine-d8 as an internal standard or in other applications, ensuring the quality and purity of this isotopically labeled compound is paramount. This technical guide provides an in-depth overview of supplier information, interpretation of a Certificate of Analysis (CoA), and the analytical methodologies employed for its characterization.

Identifying a Reliable this compound Supplier

The selection of a reputable supplier is the foundational step in guaranteeing the quality of this compound. Several companies specialize in the synthesis and provision of isotopically labeled compounds for research purposes. Key suppliers for this compound include:

-

Cayman Chemical: A well-established supplier of research biochemicals, including isotopically labeled standards. They provide product information sheets with key quality metrics.[1][2]

-

LGC Standards: A leading provider of reference materials and proficiency testing schemes.[3][4]

-

Simson Pharma Limited: A manufacturer and exporter of pharmaceutical reference standards and impurities, often providing a Certificate of Analysis with their products.[5]

-

Veeprho: A supplier of pharmaceutical reference standards, including deuterated analogs.[6][7]

-

MedchemExpress (MCE): A supplier of research chemicals and bioactive compounds, including stable isotope-labeled products.[8][9]

When evaluating potential suppliers, it is crucial to request and scrutinize the Certificate of Analysis for the specific lot of this compound you intend to purchase.

Deconstructing the Certificate of Analysis

The Certificate of Analysis is a critical document that provides a comprehensive summary of the quality control testing performed on a specific batch of a compound. For this compound, the CoA should ideally contain the following quantitative data:

Table 1: Key Quantitative Data for this compound

| Parameter | Typical Specification | Analytical Method(s) |

| Chemical Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥99% (sum of d1-d8) | Mass Spectrometry (MS) |

| Deuterium Incorporation (d0) | ≤1% | Mass Spectrometry (MS) |

Data presented is based on available supplier information for this compound and general standards for isotopically labeled compounds.

Experimental Protocols: Ensuring Quality and Purity

The quantitative data presented in a Certificate of Analysis is derived from rigorous experimental protocols. Understanding these methodologies is essential for interpreting the CoA and for any in-house verification.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for assessing the chemical purity of chlorhexidine and its analogs.[10] A typical reversed-phase HPLC method would involve the following:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 or other suitable reversed-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water). The exact ratio can be optimized for best separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where chlorhexidine exhibits strong absorbance, such as 258 nm.

-

Procedure: A solution of the this compound standard is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic enrichment of a labeled compound.[11] This method allows for the differentiation of molecules based on their mass-to-charge ratio.

-

Instrumentation: A mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

-

Ionization: An appropriate ionization technique is used to generate ions from the this compound molecules.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. This allows for the detection and quantification of the different deuterated forms (d1 through d8) as well as any undeuterated (d0) compound.

-

Procedure: A sample of this compound is introduced into the mass spectrometer. The relative intensities of the ion signals corresponding to the different isotopic forms are measured. The isotopic enrichment is calculated by comparing the abundance of the deuterated forms to the total abundance of all forms (deuterated and undeuterated).[11]

Visualizing Key Workflows

To aid in the practical application of this information, the following diagrams illustrate the logical workflow for supplier selection and a typical analytical workflow for a Certificate of Analysis.

Caption: Workflow for Selecting a this compound Supplier.

Caption: Analytical Workflow for a Certificate of Analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound Dihydrochloride | LGC Standards [lgcstandards.com]

- 4. This compound Dihydrochloride | LGC Standards [lgcstandards.com]

- 5. Chlorhexidine D8 Dihydrochloride | CAS No- 2012598-75-1 | Simson Pharma Limited [simsonpharma.com]

- 6. veeprho.com [veeprho.com]

- 7. veeprho.com [veeprho.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical and Chemical Properties of Chlorhexidine-d8 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Chlorhexidine-d8 Dihydrochloride, a deuterated analog of the widely used antiseptic agent, chlorhexidine. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Core Physical and Chemical Properties

This compound dihydrochloride is a stable, isotopically labeled version of chlorhexidine dihydrochloride, primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography analyses, enabling precise quantification of chlorhexidine in biological samples.[1]

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative physical and chemical properties of this compound Dihydrochloride and its non-deuterated counterpart for comparative analysis.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂D₈Cl₂N₁₀ · 2HCl | [1] |

| Molecular Weight | 586.4 g/mol | [1] |

| CAS Number | 2012598-75-1 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₈) | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀Cl₂N₁₀ · 2HCl | [2] |

| Molecular Weight | 578.37 g/mol | [] |

| CAS Number | 3697-42-5 | [2] |

| Melting Point | >255 °C (decomposes) | [] |

| Appearance | White to off-white solid | [] |

| Solubility in Water | 0.06 g/100 mL at 20 °C (Very slightly soluble) | [] |

| Solubility in Organic Solvents | Slightly soluble in DMSO (Heated) and Methanol (Sonicated); Practically insoluble in ethanol (95%) | [2][] |

| Stability | Hygroscopic. Stock solutions in DMSO are stable for up to 6 months at -20°C. | [4] |

Experimental Protocols

This compound dihydrochloride is a critical component in the bioanalytical quantification of chlorhexidine. Below are detailed methodologies for its application as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of biological samples.

Quantification of Chlorhexidine in Plasma using LC-MS/MS

This protocol outlines a robust method for the determination of chlorhexidine concentrations in plasma, a common requirement in pharmacokinetic studies.

2.1.1. Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of a working solution of this compound dihydrochloride (internal standard) in methanol.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

2.1.2. Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear gradient from 10% to 90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: Linear gradient from 90% to 10% B

-

3.1-5.0 min: 10% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

2.1.3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Chlorhexidine: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument tuning.

-

This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument tuning, accounting for the mass shift due to deuterium labeling.

-

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Caption: The antimicrobial mechanism of chlorhexidine involves electrostatic attraction to the bacterial cell wall, leading to membrane disruption and cell death.

References

Chlorhexidine-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Chlorhexidine-d8, a deuterated analog of the broad-spectrum antiseptic, chlorhexidine. This guide is intended to serve as a critical resource for professionals in research and drug development, offering detailed data on its chemical properties, analytical applications, and relevant experimental protocols.

Core Chemical Identifiers

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the precise quantification of chlorhexidine. The stable isotope-labeled form allows for differentiation from the non-labeled parent compound in mass spectrometry-based analyses, thereby improving the accuracy and reliability of the results.

Below is a summary of the key chemical identifiers for this compound and its common salt form, this compound Dihydrochloride.

| Property | This compound | This compound Dihydrochloride |

| CAS Number | 1246816-96-5 (free base) | 2012598-75-1 |

| Molecular Formula | C₂₂H₂₂D₈Cl₂N₁₀ | C₂₂H₂₂D₈Cl₂N₁₀ · 2HCl |

| Molecular Weight | 513.51 g/mol | 586.4 g/mol |

| Synonyms | CHX-d8 | N,N''-Bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide, dihydrochloride |

Analytical Applications and Methodologies

The primary application of this compound is as an internal standard for the quantification of chlorhexidine in various biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is well-documented and crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Experimental Protocol: Quantification of Chlorhexidine in Rat Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantitative analysis of chlorhexidine in rat plasma, employing this compound as an internal standard.

1. Sample Preparation:

-

Protein Precipitation: To a 50 µL aliquot of rat plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing this compound at a known concentration.

-

Vortex and Centrifuge: Vortex the mixture for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Gemini C18, 50 mm × 2.0 mm, 5 µm).[1]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate with formic acid). A typical isocratic mobile phase could be methanol:10 mM ammonium formate with 0.2% formic acid (56:44, v/v).[1]

-

Flow Rate: A flow rate of 0.2 mL/min is suitable for a 2.0 mm internal diameter column.[1]

-

Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry (MS/MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is used as chlorhexidine and its deuterated analog readily form positive ions.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Chlorhexidine: The doubly charged molecular ion is often monitored for enhanced sensitivity. A potential transition is m/z 253.1 → 170.1.

-

This compound: The corresponding transition for the internal standard would be monitored, for instance, m/z 257.1 → 174.1 (assuming d8 on the phenyl rings).

-

-

Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Quantitative Data

The following table summarizes typical validation parameters for an HPLC method for the determination of chlorhexidine, demonstrating the performance characteristics of such an assay.

| Parameter | Result |

| Linearity Range | 2.00 to 30.00 µg/ml |

| Detection Limit (LOD) | 0.057 µg/ml |

| Quantification Limit (LOQ) | 0.173 µg/ml |

| Recovery in Spiked Human Saliva | 101.69 % ± 1.38 |

Data adapted from a study on the HPLC determination of chlorhexidine in various formulations and spiked human saliva.[2]

Analytical Workflow Diagram

The following diagram illustrates the typical workflow for the quantitative analysis of chlorhexidine in a biological matrix using this compound as an internal standard.

Caption: Workflow for Chlorhexidine Quantification.

References

- 1. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Method for Determination of Chlorhexidine in Pharmaceutical Formulations alone and in presence of Hexamidine and p-chlorocresol, and in Spiked Human Saliva [aps.journals.ekb.eg]

The Core Mechanism of Action of Chlorhexidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorhexidine, a cationic bisbiguanide antiseptic, has been a cornerstone of infection control in clinical and dental settings for decades. Its broad-spectrum antimicrobial activity, coupled with a strong safety profile and substantivity, has solidified its role in skin antisepsis, oral hygiene, and medical device disinfection. This technical guide provides a comprehensive exploration of the core mechanisms through which chlorhexidine exerts its antimicrobial effects. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its molecular interactions, from the initial binding to the microbial cell surface to the subsequent disruption of cellular integrity and metabolic processes.

Physicochemical Properties and Initial Interaction

At physiological pH, chlorhexidine salts dissociate, yielding a positively charged chlorhexidine cation.[1] This cationic nature is fundamental to its mechanism of action, initiating an electrostatic interaction with negatively charged components on the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[2][3] This initial binding is rapid, often occurring within 20 seconds, and is a prerequisite for its antimicrobial activity.[4]

Disruption of the Cell Envelope

The primary target of chlorhexidine is the microbial cell membrane. Its action is concentration-dependent, exhibiting both bacteriostatic and bactericidal effects.[1][4]

Low Concentrations: Bacteriostatic Effects and Membrane Leakage

At low concentrations, chlorhexidine disrupts the integrity of the cell membrane, leading to the leakage of low molecular weight intracellular components, such as potassium ions (K+).[2] This disruption of the membrane's semi-permeability interferes with the cell's osmotic equilibrium and metabolic functions, inhibiting bacterial growth.[4]

High Concentrations: Bactericidal Effects and Cytoplasmic Coagulation

At higher concentrations, chlorhexidine causes more extensive damage to the cell membrane, leading to the leakage of larger molecules like ATP and nucleic acids.[2] Ultimately, this results in the coagulation and precipitation of cytoplasmic components, leading to cell death.[5]

Impact on Cytoplasmic Components

Beyond membrane disruption, chlorhexidine also exerts its effects on various cytoplasmic components and processes.

Inhibition of ATP Synthesis

Chlorhexidine can interfere with bacterial energy production by inhibiting membrane-bound ATPase.[2] This disruption of ATP synthesis further compromises essential cellular functions that are dependent on this energy currency.

Protein Aggregation and Denaturation

Chlorhexidine has been shown to induce protein aggregation and denaturation within bacterial cells.[2][6] This effect is likely due to the interaction of the cationic chlorhexidine molecules with negatively charged domains on proteins, leading to conformational changes and loss of function.

Interaction with Nucleic Acids

While the primary target is the cell membrane, at higher concentrations, chlorhexidine that has entered the cell can interact with and precipitate nucleic acids (DNA and RNA) due to their phosphate backbones, further contributing to cell death.[2]

Influence on Bacterial Signaling Pathways

Recent research has begun to elucidate the impact of chlorhexidine on bacterial signaling pathways, revealing a more complex mechanism of action than previously understood.

Quorum Sensing

Chlorhexidine has been shown to interfere with quorum sensing (QS) systems in bacteria like Pseudomonas aeruginosa. It exhibits high binding affinities for key QS regulatory proteins such as LasR and RhlR, suggesting it can disrupt the signaling cascades that control virulence factor production and biofilm formation.[4]

Two-Component Systems

Chlorhexidine can also affect two-component signal transduction systems (TCS), which are crucial for bacterial adaptation to environmental stresses. For instance, the ChtRS and LiaSR TCS in Enterococcus faecium and Streptococcus mutans, respectively, have been implicated in conferring tolerance to chlorhexidine.[1][3][7][8][9]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Chlorhexidine Against Various Bacteria

| Microorganism | Type | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 0.25 - 8 | [4] |

| Streptococcus pyogenes | Gram-positive | Not specified | [4] |

| Enterococcus faecalis | Gram-positive | Not specified | [4] |

| Escherichia coli | Gram-negative | 1 - 64 | [4] |

| Klebsiella pneumoniae | Gram-negative | 1 - 64 | [4] |

| Pseudomonas aeruginosa | Gram-negative | 1 - 80 | [2][4] |

| Acinetobacter baumannii | Gram-negative | 8 - 64 | [4] |

| Candida albicans | Fungus | 4 | [2] |

| Prevotella intermedia | Gram-negative | Not specified | [2] |

| Porphyromonas gingivalis | Gram-negative | Not specified | [2] |

Table 2: Time-Kill Kinetics of Chlorhexidine

| Microorganism | Concentration | Time to >3-log10 Reduction | Reference(s) |

| Escherichia coli | 2 mg/L | < 4 hours | [10] |

| Pseudomonas aeruginosa | 2 mg/mL (as Savlon) | 10 hours | [1] |

| Staphylococcus aureus (MRSA) | 4 x MIC | ~4-6 hours | [10] |

| Porphyromonas gingivalis | 0.20% | 1 minute (93% reduction) | [11] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of chlorhexidine that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Chlorhexidine Stock Solution: Prepare a stock solution of chlorhexidine in a suitable solvent (e.g., water or ethanol) at a concentration significantly higher than the expected MIC.

-

Preparation of Microtiter Plates: Dispense a defined volume of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium into the wells of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the chlorhexidine stock solution across the wells of the microtiter plate to create a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well containing only the medium and the inoculum.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of chlorhexidine in which there is no visible growth of the microorganism.

Bacterial Membrane Potential Assay using DiSC3(5)

Objective: To assess changes in bacterial cytoplasmic membrane potential following exposure to chlorhexidine using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

Methodology:

-

Bacterial Culture Preparation: Grow the test bacteria to the mid-logarithmic phase in an appropriate broth medium.

-

Cell Harvesting and Resuspension: Harvest the bacterial cells by centrifugation, wash them with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend them in the same buffer to a standardized optical density (e.g., OD600 of 0.05).

-

Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark for approximately 10-20 minutes to allow the dye to accumulate in the polarized membranes.

-

Fluorescence Measurement: Transfer the dye-loaded cell suspension to a cuvette in a spectrofluorometer. Set the excitation and emission wavelengths to 622 nm and 670 nm, respectively.

-

Baseline Reading: Record the baseline fluorescence for a few minutes to ensure a stable signal.

-

Chlorhexidine Addition: Add chlorhexidine at the desired concentration to the cuvette and continue to record the fluorescence.

-

Data Analysis: An increase in fluorescence intensity indicates membrane depolarization, as the dye is released from the depolarized membrane into the aqueous environment, leading to dequenching of its fluorescence.

Visualizations

Caption: Overview of Chlorhexidine's Antimicrobial Mechanism.

Caption: Workflow for MIC Determination via Broth Microdilution.

Caption: Chlorhexidine's Interference with Quorum Sensing.

References

- 1. The Two-Component System ChtRS Contributes to Chlorhexidine Tolerance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Chlorhexidine Acetate? [synapse.patsnap.com]

- 3. The LiaSR Two-Component System Regulates Resistance to Chlorhexidine in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japer.in [japer.in]

- 5. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. The LiaSR Two-Component System Regulates Resistance to Chlorhexidine in Streptococcus mutans [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Two-Component System ChtRS Contributes to Chlorhexidine Tolerance in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Insights Into the Mechanism of Action of Chlorhexidine on Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing and Purity of Chlorhexidine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for Chlorhexidine-d8. This deuterated analog of chlorhexidine serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.

Commercial Availability

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The product is typically supplied as a dihydrochloride salt. While catalog availability and stock status can vary, the following companies are primary commercial sources:

| Supplier | Product Name | Purity Specification | CAS Number |

| Cayman Chemical | This compound (hydrochloride) | ≥99% deuterated forms (d1-d8)[1] | 2012598-75-1[1] |

| Simson Pharma Limited | Chlorhexidine D8 Dihydrochloride | Certificate of Analysis provided[2] | 2012598-75-1[2] |

| BDG Synthesis | This compound Dihydrochloride | Not specified | 3697-42-5 (unlabelled) |

| MedchemExpress | This compound dihydrochloride | Not specified | Not specified |

| CP Lab Safety | This compound (hydrochloride) | 99%+ Purity deuterated forms (d1-d8)[3] | 2012598-75-1[3] |

| LGC Standards | This compound Dihydrochloride | Not specified | Not specified |

| Veeprho | This compound (2HCl Salt) | Not specified | Not specified |

Purity and Isotopic Enrichment

The purity of commercially available this compound is generally high, with most suppliers guaranteeing an isotopic enrichment of ≥99% for the deuterated forms (d1-d8).[1][3] A Certificate of Analysis (CoA) is typically available from the supplier, which provides lot-specific details on purity and identity. For instance, Thermo Fisher Scientific provides CoAs for its chlorhexidine products that include results for appearance, assay, pH, and related substances.[4]

Analytical Methodologies for Purity Assessment

The determination of chemical and isotopic purity of this compound relies on a combination of chromatographic and spectroscopic techniques. While specific protocols for the deuterated standard are often proprietary to the manufacturer, the analytical methods for the parent compound, chlorhexidine, are well-established and directly applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent method for analyzing chlorhexidine and its related compounds.[5][6]

Experimental Protocol: A General HPLC Method for Chlorhexidine Analysis [5][7]

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C8 or C18 reverse-phase column is commonly used. For example, an ACE-C8 column at 40°C.[5]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 75:25 v/v) is often employed.[5] The buffer may contain triethylamine.

-

Flow Rate: A typical flow rate is 1 mL/min.[5]

-

Detection: UV detection is performed at approximately 254 nm for chlorhexidine.[5]

-

Sample Preparation: The this compound standard is dissolved in a suitable solvent, such as a mixture of the mobile phase components.

-

Analysis: The retention time and peak purity are assessed to determine the chemical purity of the compound. Impurities can be identified by comparing the chromatogram to known related substances.

A newer technique utilizing Bile Acid-based Ion-pairing Stationary Phases (BIST™) has been shown to provide good retention, high efficiency, and symmetrical peaks for chlorhexidine, overcoming some of the challenges associated with its basic nature in traditional reverse-phase chromatography.[8]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for confirming the isotopic enrichment of this compound. This technique can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio.

Procurement and Verification Workflow

The following diagram illustrates a logical workflow for researchers to source and verify the quality of this compound for their studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Purification of Waste Water Containing Chlorhexidine Digluconate Using Nanoporous Carbons Obtained from Different Raw Materials [mdpi.com]

- 3. Synthesis, Characterization, and Antimicrobial Investigation of a Novel Chlorhexidine Cyclamate Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Methods for the Determination of Chlorhexidine: A Review | Semantic Scholar [semanticscholar.org]

- 7. HPLC Method for Determination of Chlorhexidine in Pharmaceutical Formulations alone and in presence of Hexamidine and p-chlorocresol, and in Spiked Human Saliva [aps.journals.ekb.eg]

- 8. sielc.com [sielc.com]

A Comprehensive Technical Guide to the Safe Handling of Chlorhexidine-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental application of Chlorhexidine-d8. This compound is the deuterated form of Chlorhexidine, a broad-spectrum bisbiguanide antiseptic. It is commonly used as an internal standard in analytical and pharmacokinetic research for the precise quantification of Chlorhexidine in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. The deuterium labeling enhances the accuracy of these sensitive analytical techniques[2].

Safety Data and Hazard Identification

The following sections summarize the key safety information for this compound, primarily in its hydrochloride salt form. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Synonyms | N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide, dihydrochloride; CHX-d8 | [1][3] |

| CAS Number | 2012598-75-1 (hydrochloride) | [1][3] |

| Molecular Formula | C₂₂H₂₂D₈Cl₂N₁₀ • 2HCl | [1] |

| Molecular Weight | 586.4 g/mol | [1] |

| Appearance | Solid | [1][3] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Stability | Stable for at least 4 years when stored at -20°C | [1] |

Toxicological Data and Hazard Classification

This compound is classified with several hazards. The primary health risks are associated with irritation and potential for organ damage through prolonged exposure. It is also highly toxic to aquatic life.

| Hazard Classification | GHS Code | Description | Source |

| Acute Toxicity - Oral | H302 | Harmful if swallowed. | [3] |

| Skin Irritation | H315 | Causes skin irritation. | [3] |

| Serious Eye Irritation | H319 | Causes serious eye irritation. | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [3] |

| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure. | [3] |

| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [3] |

| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [3] |

Handling, Storage, and First Aid

Proper handling and storage procedures are essential to minimize risk to personnel and the environment.

Personal Protective Equipment and Handling

A logical workflow for ensuring safety when handling this compound is outlined below.

Caption: Logical workflow for safe handling of this compound.

Storage and Disposal

| Procedure | Recommendation | Source |

| Storage | Store at -20°C in a tightly closed container. Keep in a dry, well-ventilated place. | [1][4] |

| Disposal | Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains or waterways. | [3] |

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. | [5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation persists, consult a physician. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist. | [5] |

| Ingestion | Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician. | [5][6] |

Mechanism of Action and Experimental Protocols

Chlorhexidine's primary antimicrobial action involves the disruption of bacterial cell membranes. As a cationic molecule at physiological pH, it binds to the negatively charged components of the bacterial cell wall, leading to increased membrane permeability and leakage of intracellular components.

Caption: Simplified mechanism of Chlorhexidine's antimicrobial action.

Experimental Protocol: Use of this compound as an Internal Standard

The following is a generalized protocol for using this compound as an internal standard for the quantification of Chlorhexidine in a biological matrix (e.g., plasma) by LC-MS.

Objective: To accurately quantify the concentration of Chlorhexidine in a biological sample.

Materials:

-

Chlorhexidine analytical standard

-

This compound internal standard

-

Biological matrix (e.g., plasma)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS system with appropriate column

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Chlorhexidine and this compound in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of the Chlorhexidine stock solution into the blank biological matrix.

-

-

Sample Preparation:

-

To a known volume of the biological sample (and each calibration standard), add a fixed amount of the this compound internal standard solution.

-

Vortex the samples to ensure thorough mixing.

-

Add a protein precipitation solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins.

-

Vortex again and then centrifuge at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS Analysis:

-

Inject the prepared samples onto the LC-MS system.

-

Develop a chromatographic method to separate Chlorhexidine and this compound from other matrix components.

-

Use mass spectrometry in Multiple Reaction Monitoring (MRM) mode to detect and quantify the parent and daughter ions for both Chlorhexidine and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (Chlorhexidine) to the internal standard (this compound) for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Chlorhexidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The workflow for this experimental protocol is illustrated below.

References

Methodological & Application

Application Notes and Protocols for the Use of Chlorhexidine-d8 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorhexidine is a broad-spectrum biocide effective against Gram-positive bacteria, Gram-negative bacteria, fungi, and some viruses. It is widely used as a topical antiseptic and disinfectant in various pharmaceutical and medical applications. Accurate and reliable quantification of chlorhexidine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to compensate for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring the accuracy and precision of the analytical method. Chlorhexidine-d8, a deuterated analog of chlorhexidine, is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization behavior, correcting for potential matrix effects and other sources of variability.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard for the quantitative analysis of chlorhexidine in biological matrices by LC-MS/MS.

Principle of the Method

The method involves the addition of a known amount of this compound to the biological sample (e.g., plasma, serum) as an internal standard. The proteins in the sample are then precipitated, and the supernatant containing chlorhexidine and this compound is separated using reversed-phase liquid chromatography. The separated compounds are then detected and quantified by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of chlorhexidine to that of this compound is used to construct a calibration curve and determine the concentration of chlorhexidine in the unknown samples.

Experimental Protocols

Materials and Reagents

-

Chlorhexidine (analytical standard)

-

This compound dihydrochloride (internal standard)[1]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma or serum (blank)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Standard Solutions Preparation

-

Chlorhexidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of chlorhexidine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound dihydrochloride in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of chlorhexidine by serial dilution of the stock solution with a mixture of methanol and water.

-

Internal Standard Working Solution (e.g., 50 µg/L): Dilute the this compound stock solution with a suitable solvent mixture to achieve the desired concentration. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (blank, calibration standard, or unknown sample) into a microcentrifuge tube.

-

Add a specified volume of the Internal Standard Working Solution.

-

Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of chlorhexidine using this compound.

LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for specific instrumentation and applications.

Liquid Chromatography

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Optimized to achieve good separation and peak shape. A typical gradient might start at a low percentage of B, ramp up to a high percentage, and then re-equilibrate. |

Tandem Mass Spectrometry

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined empirically by infusing standard solutions of chlorhexidine and this compound into the mass spectrometer. Based on the literature, doubly charged molecular ions may offer better sensitivity.[2] Tentative precursor ions would be based on the molecular weights (Chlorhexidine: ~505.5 g/mol , this compound: ~513.5 g/mol ). The product ions would be selected based on the fragmentation pattern. |

| Collision Energy | Optimized for each MRM transition. |

| Dwell Time | Set to ensure a sufficient number of data points across each chromatographic peak. |

Data Presentation

The quantitative performance of the method should be evaluated through a validation process. The following tables summarize typical validation parameters and acceptance criteria.

Table 1: Calibration Curve Parameters

| Parameter | Typical Value |

| Calibration Range | 5 - 250 µg/L |

| Regression Model | Linear |

| Weighting | 1/x or 1/x² |

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 2: Precision and Accuracy

| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low QC | ≤ 15% | ≤ 15% | ± 15% |

| Mid QC | ≤ 15% | ≤ 15% | ± 15% |

| High QC | ≤ 15% | ≤ 15% | ± 15% |

| LLOQ | ≤ 20% | ≤ 20% | ± 20% |

Table 3: Recovery and Matrix Effect

| Parameter | Acceptance Criteria |

| Recovery | Consistent and precise across the concentration range. |

| Matrix Effect | The ratio of the peak area in the presence of matrix to the peak area in a neat solution should be close to 1. The coefficient of variation of the matrix factor across different lots of the biological matrix should be ≤ 15%. |

Signaling Pathways and Logical Relationships

The use of an internal standard in LC-MS/MS is based on a logical relationship to ensure accurate quantification. The following diagram illustrates this relationship.

Internal Standard Correction Logic

Caption: The role of the internal standard in correcting for analytical variability.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of chlorhexidine in biological matrices by LC-MS/MS. The detailed protocols and performance characteristics outlined in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to develop and validate high-quality bioanalytical methods. The inherent advantages of using a stable isotope-labeled internal standard, such as improved accuracy and precision, are critical for generating data that can be confidently used in regulatory submissions and scientific publications.

References

Application Note: Quantification of Chlorhexidine in Human Plasma using a Validated LC-MS/MS Method with Chlorhexidine-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of chlorhexidine in human plasma. The procedure utilizes protein precipitation for sample extraction and Chlorhexidine-d8 as a stable isotope-labeled internal standard to ensure accuracy and precision.[1] The method is linear over a clinically relevant concentration range and has been validated for precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A key feature of this method is the monitoring of doubly charged molecular ions of chlorhexidine, which enhances sensitivity.[2][3]

Introduction

Chlorhexidine is a broad-spectrum bisbiguanide antiseptic and disinfectant used extensively in clinical and dental settings to prevent infections. Accurate measurement of chlorhexidine concentrations in biological matrices such as plasma is crucial for pharmacokinetic analysis, toxicity assessments, and understanding its disposition in the body. The use of a stable isotope-labeled internal standard like this compound is the preferred method for quantitative bioanalysis using LC-MS/MS as it effectively corrects for variability in sample preparation and matrix effects.[1] This document provides a detailed protocol for the extraction and quantification of chlorhexidine in human plasma.

Experimental Protocol

Materials and Reagents

-

Chlorhexidine dihydrochloride (Reference Standard)

-

This compound dihydrochloride (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Human Plasma (K2-EDTA)

-

Deionized Water

Standard and Internal Standard Preparation

-

Chlorhexidine Stock Solution (1 mg/mL): Accurately weigh and dissolve chlorhexidine dihydrochloride in methanol.

-

Chlorhexidine Working Standards: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards.

-

This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound in acetonitrile.

Sample Preparation: Protein Precipitation

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.[4]

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[4]

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient | 5% B to 95% B over 2.5 minutes, hold for 1 min, re-equilibrate for 1.5 min |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 550 °C |

| IonSpray Voltage | 5500 V |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Chlorhexidine | 252.8 (doubly charged) | 170.1 | 150 |

| This compound | 256.8 (doubly charged) | 174.1 | 150 |

Quantitative Data Summary

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.500 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL[2][3] |

| Intra-day Precision (%CV) | ≤ 10.5%[5] |

| Inter-day Precision (%CV) | ≤ 11.0%[5] |

| Intra-day Accuracy (% Bias) | Within ±10%[5] |